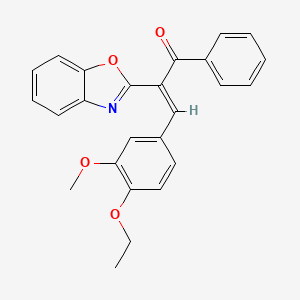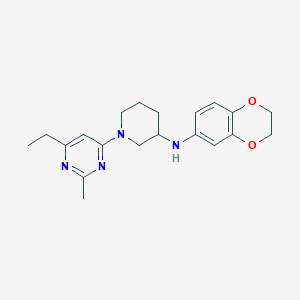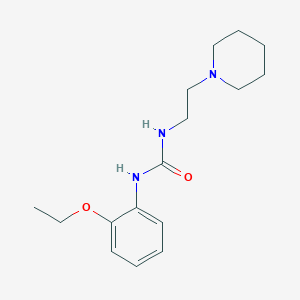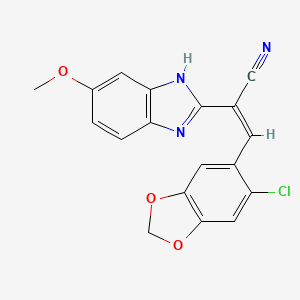![molecular formula C21H22N4O B5327215 1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one](/img/structure/B5327215.png)
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one is a complex organic compound featuring an imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one typically involves the cyclocondensation of appropriate precursors. One novel route starts from Meldrum’s acid, incorporating amino esters as a chiral pool, followed by mild intramolecular cyclization to form the pyrazine ring . The reaction conditions often involve the use of transition metal catalysts or metal-free oxidation strategies .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using metal-free oxidation strategies.
Reduction: Employing common reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of other complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in material science due to its structural properties.
Mechanism of Action
The mechanism of action for 1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: A significant structural component in many agrochemicals and pharmaceuticals.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its potent necroptosis inhibitory activity.
Uniqueness
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,5-a]pyrazine core differentiates it from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-12-13-25-16-22-14-20(25)15-24)10-11-23-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14,16,23H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMVOSRLYDCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1C(=O)CCNC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5327146.png)

![(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-ethoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5327158.png)
![N-(4-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B5327171.png)
![benzyl 2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylpentanoate](/img/structure/B5327175.png)

![(3aS,6aR)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5327188.png)
![N-(2-methyl-1H-benzimidazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5327200.png)


![6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid](/img/structure/B5327225.png)
![2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5327240.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5327241.png)
![methyl (2E)-5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)
